molecular formula C18H13NOS B5818424 4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole

Cat. No.: B5818424
M. Wt: 291.4 g/mol
InChI Key: INXQLMWKSWGXFA-UHFFFAOYSA-N
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Description

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole is a heterocyclic compound that features a benzofuran ring fused with a thiazole ring

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These aspects would need to be evaluated through laboratory testing and risk assessment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1-benzofuran-3-carbaldehyde with 2-phenylthioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of benzofuran and thiazole rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS/c1-12-17(14-9-5-6-10-16(14)20-12)15-11-21-18(19-15)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXQLMWKSWGXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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